

# Comparative Analysis of the NMR Spectra of Pyridine- and Phenyl-Substituted Propanoates

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## Compound of Interest

Compound Name: *Ethyl 2-methyl-2-(pyridin-3-YL)propanoate*

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A detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-methyl-2-phenylpropanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate is presented below. Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for the target compound, **Ethyl 2-methyl-2-(pyridin-3-YL)propanoate**, and its direct isomers (2-pyridyl and 4-pyridyl) were not available in surveyed scientific literature and spectral databases.

This guide offers a comparative analysis of the NMR spectra of two structurally related propanoate esters: one with a phenyl substituent and another with a pyridinyl substituent. This comparison provides insights into the influence of these aromatic systems on the chemical shifts of neighboring protons and carbons. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of similar molecules.

## Performance Comparison: <sup>1</sup>H and <sup>13</sup>C NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of a phenyl ring with a pyridine ring introduces a heteroatom (nitrogen), which significantly alters the electron distribution in the aromatic ring and, consequently, the chemical shifts of the entire molecule.

## <sup>13</sup>C NMR Spectral Data Comparison

The following table summarizes the  $^{13}\text{C}$  NMR chemical shifts for Ethyl 2-methyl-2-phenylpropanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

Compound	Carbon Atom	Chemical Shift ( $\delta$ , ppm)
Ethyl 2-methyl-2-phenylpropanoate	Carbonyl (C=O)	176.6
Quaternary (C-CH <sub>3</sub> )		46.8
Phenyl C1 (ipso)		144.5
Phenyl C2, C6 (ortho)		126.1
Phenyl C3, C5 (meta)		128.4
Phenyl C4 (para)		127.0
Methylene (-OCH <sub>2</sub> )		61.1
Methyl (-CH <sub>3</sub> )		25.0
Ethyl Methyl (-OCH <sub>2</sub> CH <sub>3</sub> )		14.1
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate	Carbonyl (C=O, ketone)	194.3
Carbonyl (C=O, ester)		167.7
Pyridinyl C4 (ipso)		142.1
Pyridinyl C2, C6		151.3
Pyridinyl C3, C5		121.7
Methylene (-CH <sub>2</sub> CO)		46.0
Methylene (-OCH <sub>2</sub> )		61.2
Ethyl Methyl (-OCH <sub>2</sub> CH <sub>3</sub> )		14.3

Note: Data for Ethyl 2-methyl-2-phenylpropanoate is from SpectraBase. Data for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate is from a cited research article.

## <sup>1</sup>H NMR Spectral Data Comparison

The following table summarizes the <sup>1</sup>H NMR chemical shifts for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. A complete experimental <sup>1</sup>H NMR dataset for Ethyl 2-methyl-2-phenylpropanoate was not readily available in the searched resources.

Compound	Proton(s)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate	Pyridinyl H2, H6	8.82	d	5.9
Pyridinyl H3, H5	7.80	d	5.9	
Methylene (-CH <sub>2</sub> CO)	4.23	s	-	
Methylene (-OCH <sub>2</sub> )	4.11	dd	7.1, 14.2	
Ethyl Methyl (-OCH <sub>2</sub> CH <sub>3</sub> )	1.16	t	7.1	

Note: Data for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate is from a cited research article.

## Experimental Protocols

### General Procedure for Acquiring <sup>1</sup>H and <sup>13</sup>C NMR Spectra

The following is a general protocol for the acquisition of NMR spectra for small organic molecules.

#### Sample Preparation:

- Sample Quantity: For a standard <sup>1</sup>H NMR spectrum, 5-25 mg of the compound is typically required. For a <sup>13</sup>C NMR spectrum, a larger quantity of 50-100 mg is often necessary due to

the lower natural abundance of the  $^{13}\text{C}$  isotope.[\[1\]](#)

- Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ ). The choice of solvent depends on the solubility of the compound and its reactivity. Deuterated solvents are used to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum and for the instrument's lock system.[\[2\]](#)[\[3\]](#)
- Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For aqueous solutions, a water-soluble standard like DSS or TSP may be used.

#### Instrumental Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher) is used.
- $^1\text{H}$  NMR:
  - A sufficient number of scans (typically 8 to 64) are acquired to obtain a good signal-to-noise ratio.
  - A relaxation delay of 1-5 seconds between pulses is commonly used.
- $^{13}\text{C}$  NMR:
  - A larger number of scans is required compared to  $^1\text{H}$  NMR due to the lower sensitivity.
  - Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.

#### Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts are referenced to the internal standard.
- For  $^1\text{H}$  NMR spectra, the signals are integrated to determine the relative number of protons.

## Visualization of Structural Differences

The key structural difference between the compared molecules lies in the aromatic ring directly attached to the propanoate backbone. This difference is the primary determinant of the variations observed in their NMR spectra.

Caption: A diagram illustrating the key structural differences between Ethyl 2-methyl-2-phenylpropanoate and Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

The presence of the electron-withdrawing nitrogen atom in the pyridine ring of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate causes a downfield shift of the adjacent aromatic protons and carbons compared to the phenyl protons and carbons in Ethyl 2-methyl-2-phenylpropanoate. The additional ketone group in the pyridinyl compound also significantly influences the chemical shifts of the neighboring methylene group. This diagram helps to visualize the connectivity and the key functional groups that dictate the observed NMR spectral features.

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